molecular formula C10H8Br2N2 B3243003 4,8-Dibromo-1,5-diaminonaphthalene CAS No. 154190-75-7

4,8-Dibromo-1,5-diaminonaphthalene

Cat. No. B3243003
CAS RN: 154190-75-7
M. Wt: 315.99 g/mol
InChI Key: RWNGCQDXNCWJQY-UHFFFAOYSA-N
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Description

“4,8-Dibromo-1,5-diaminonaphthalene” is a derivative of diaminonaphthalene, which describes several isomers containing naphthalene substituted with two amine groups (NH2), also called naphthalenediamines . All isomers are white solids that tend to air-oxidize .


Physical And Chemical Properties Analysis

The molecular weight of “4,8-Dibromo-1,5-diaminonaphthalene” is 315.99200 . Other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Electrochemical Studies

  • Electro-Oxidation Studies

    Research by Jackowska et al. (1996) investigated the electro-oxidation of 1,5-diaminonaphthalene in acetonitrile solution, focusing on diffusion coefficients and heterogeneous rate constants using a rotating disk electrode (Jackowska, Skompska, & Przyłuska, 1996).

  • Electropolymerization and Spectroelectrochemical Studies

    A study by Pham et al. (1998) explored the electrooxidation of 1,5-diaminonaphthalene in various media, leading to polymer films on electrodes. This study provided insights into the molecular structure of the polymer using multiple internal reflection FT-IR spectroscopy (Pham, Oulahyne, Mostefai, & Chehimi, 1998).

  • Electroactivity and Molecular Structure Analysis

    Jackowska et al. (1995) focused on the electropolymerization of 1,5-diaminonaphthalene in acetonitrile and aqueous solutions, using spectroscopic methods to determine the polymer's molecular structure (Jackowska, Bukowska, & Jamkowski, 1995).

Organic Chemistry and Synthesis

  • Diversity in Organic Chemistry: Ziarani et al. (2020) highlighted the application of 1,8-diaminonaphthalene in organic synthesis, emphasizing its efficiency in complex scaffold formation. This review detailed its use under various conditions and with heterogeneous catalysts (Ziarani, Mohajer, & Mali, 2020).

Future Directions

A paper titled “Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions” discusses the chemical properties of brominated benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazoles) and their potential applications in the field of OLED technologies . This suggests that “4,8-Dibromo-1,5-diaminonaphthalene” and similar compounds could have potential applications in electronics and photonics.

properties

IUPAC Name

4,8-dibromonaphthalene-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNGCQDXNCWJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1N)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

15 g (0.024 mol) of 4,8-dibromo-1,5-ditoluene-p-sulfonamidonaphthalene (J. S. Whitehurst, J. Chem. Soc., 221-226 (1951)) are dissolved in 75 ml of concentrated H2SO4 and the solution is left to stand for 24 h, excluding light. The solution is then poured on to 450 g of ice, whereupon a violet solution forms from which the product precipitates as HSO4 salt after a few minutes. The precipitate is isolated by suction filtration and the filter cake is squeezed out to give a pale beige-violet crude product that is further processed immediately.
Name
4,8-dibromo-1,5-ditoluene-p-sulfonamidonaphthalene
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
450 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dibromo-1,5-diaminonaphthalene
Reactant of Route 2
4,8-Dibromo-1,5-diaminonaphthalene
Reactant of Route 3
4,8-Dibromo-1,5-diaminonaphthalene
Reactant of Route 4
4,8-Dibromo-1,5-diaminonaphthalene
Reactant of Route 5
4,8-Dibromo-1,5-diaminonaphthalene
Reactant of Route 6
4,8-Dibromo-1,5-diaminonaphthalene

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